2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride, with the CAS number 2448722-08-3, is a compound that belongs to the class of piperazine derivatives. It is characterized by its unique molecular structure, which includes a piperazine ring and a furan moiety. This compound is primarily studied for its potential therapeutic applications due to its interesting pharmacological properties.
The compound can be sourced from various chemical suppliers and databases, such as ChemSrc and MolPort, which provide detailed information about its molecular structure and properties. It falls under the category of organic compounds, specifically those containing nitrogen heterocycles, which are often used in medicinal chemistry. The molecular formula of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is C13H18N4O2·HCl, with a molecular weight of approximately 262.31 g/mol .
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
The molecular structure of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can be represented by its SMILES notation: O=C(N1CCN(CC1)c1ccco1)c1cccnc1
. The structure features:
The compound's three-dimensional conformation can significantly influence its biological activity and binding affinity to target proteins .
The compound can participate in various chemical reactions typical for piperazine derivatives:
These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects in therapeutic applications .
The mechanism of action for 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride primarily involves interaction with specific receptors or enzymes within biological systems. While detailed studies on this specific compound may be limited, compounds with similar structures often act as:
Understanding these mechanisms is crucial for predicting therapeutic effects and potential side effects .
The physical properties of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 262.31 g/mol |
Molecular Formula | C13H18N4O2·HCl |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Chemical properties include its solubility in polar solvents due to the presence of the hydrochloride group, which enhances its interaction with biological systems .
This compound has potential applications in various fields:
Research into this compound continues to explore its full therapeutic potential and mechanisms .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: